

Infrared spectroscopy of 5,6-difluoro-indan-2-one carbonyl stretch

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-Difluoro-indan-2-one

Cat. No.: B1423817

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<-2>## An In-Depth Technical Guide to the Infrared Spectroscopy of the **5,6-Difluoro-indan-2-one** Carbonyl Stretch

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of **5,6-difluoro-indan-2-one**, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.

Theoretical Framework: Understanding the Carbonyl Stretch

The carbonyl stretch is one of the most distinct and informative absorption bands in an infrared spectrum. For a typical saturated aliphatic ketone, this strong absorption appears around 1715 cm^{-1} . However, the precise wavenumber is highly sensitive to the molecule's electronic and structural environment. Several key factors can perturb the C=O stretching frequency, including conjugation, inductive effects, and ring strain.

- **Inductive and Resonance Effects:** Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and, consequently, the stretching frequency. Conversely, electron-donating groups tend to decrease the frequency.
- **Conjugation:** Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency, typically by $25\text{-}45\text{ cm}^{-1}$. This is due to the delocalization of

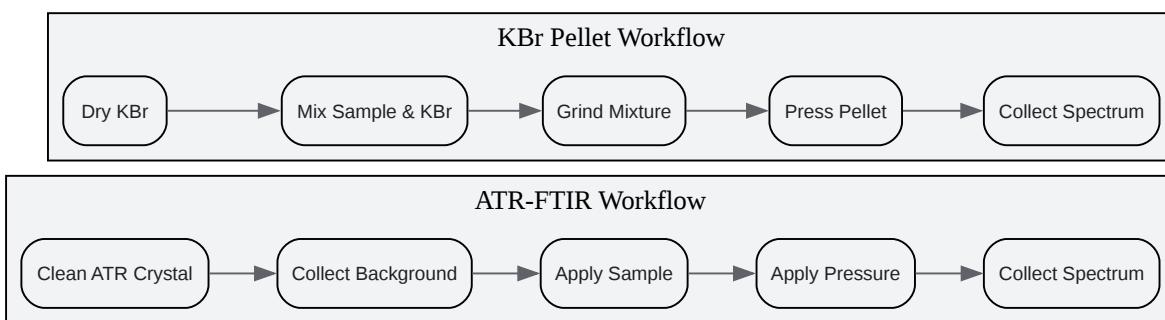
π -electrons, which imparts more single-bond character to the C=O bond, thereby weakening it.

- **Ring Strain:** Incorporating a carbonyl group into a strained ring system increases the stretching frequency. For instance, the C=O stretch for cyclopentanone is observed around 1750 cm^{-1} , which is significantly higher than that of cyclohexanone (1715 cm^{-1}). This is because the smaller bond angles in a strained ring lead to increased s-character in the C=O sigma bond, resulting in a stronger, shorter bond.

In the case of **5,6-difluoro-indan-2-one**, we must consider the interplay of these effects to accurately predict and interpret its carbonyl stretching frequency. The indanone core introduces ring strain, while the fluorine substituents exert a strong electron-withdrawing inductive effect.

Molecular Structure and Influencing Factors

The structure of **5,6-difluoro-indan-2-one** presents a unique combination of factors that influence its carbonyl stretching frequency.



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- To cite this document: BenchChem. [Infrared spectroscopy of 5,6-difluoro-indan-2-one carbonyl stretch]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1423817#infrared-spectroscopy-of-5-6-difluoro-indan-2-one-carbonyl-stretch\]](https://www.benchchem.com/product/b1423817#infrared-spectroscopy-of-5-6-difluoro-indan-2-one-carbonyl-stretch)

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